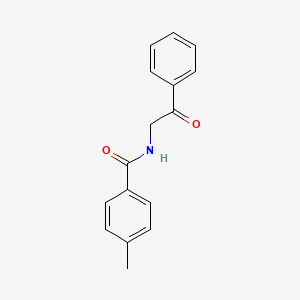![molecular formula C21H25N5O2 B5673284 3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)
3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the quinazolinone class, a group of compounds known for their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multicomponent reactions. For example, Anisetti and Reddy (2012) described the Knoevenagel condensation method for synthesizing quinazolinone analogs, demonstrating their significant biological activity against standard strains (Anisetti & Reddy, 2012). Similarly, Nomoto et al. (1991) synthesized quinazolinone derivatives with various heterocycles, exploring their cardiotonic activity (Nomoto et al., 1991).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by nuclear magnetic resonance (NMR) and mass spectrometry. The structural variations, especially in the side chains, significantly influence their biological activities.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including oxidative cyclization and reductive amination. For instance, Nandwana et al. (2017) described a copper-catalyzed reductive amination for synthesizing quinazolinones (Nandwana et al., 2017).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as melting points and solubility, are determined using various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and its potential for formulation into drug products.
Chemical Properties Analysis
Quinazolinone derivatives exhibit a range of chemical properties, including antimicrobial, antifungal, and antitumor activities. Abdel-Jalil et al. (2005) evaluated the antitumor activity of certain quinazolinone derivatives (Abdel-Jalil et al., 2005).
properties
IUPAC Name |
3-[4-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-4-oxobutyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-24-14-10-22-20(24)16-8-12-25(13-9-16)19(27)7-4-11-26-15-23-18-6-3-2-5-17(18)21(26)28/h2-3,5-6,10,14-16H,4,7-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWITVBOGSLRVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5673204.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-2-furamide](/img/structure/B5673223.png)

![1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5673232.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)
![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)
![1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5673255.png)
![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)
![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

![2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)
![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)